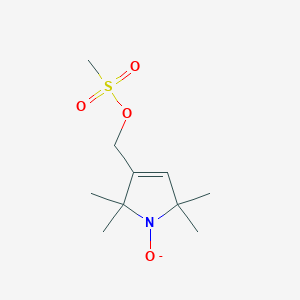
1-Oxyl-2,2,5,5-tetramethyl-3-(methanesulfonyloxymethyl)pyrroline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxyl-2,2,5,5-tetramethyl-3-(methanesulfonyloxymethyl)pyrroline is a compound known for its unique chemical structure and reactivity It is a derivative of pyrroline, a five-membered nitrogen-containing heterocycle, and features a methanesulfonate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxyl-2,2,5,5-tetramethyl-3-(methanesulfonyloxymethyl)pyrroline typically involves the reaction of 2,2,5,5-tetramethyl-3-hydroxypyrroline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
1-Oxyl-2,2,5,5-tetramethyl-3-(methanesulfonyloxymethyl)pyrroline undergoes various chemical reactions, including:
Oxidation: The nitroxide group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroxide can be reduced to a hydroxylamine using reducing agents such as ascorbic acid.
Substitution: The methanesulfonate group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Mild reducing agents such as ascorbic acid or sodium borohydride.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of the corresponding nitro compound.
Reduction: Formation of the hydroxylamine derivative.
Substitution: Formation of substituted pyrroline derivatives.
Wissenschaftliche Forschungsanwendungen
1-Oxyl-2,2,5,5-tetramethyl-3-(methanesulfonyloxymethyl)pyrroline is widely used in scientific research, particularly in the following areas:
Biology: Used to label biomolecules for studying their structure and function using EPR.
Industry: Used in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.
Wirkmechanismus
The primary mechanism of action of 1-Oxyl-2,2,5,5-tetramethyl-3-(methanesulfonyloxymethyl)pyrroline involves its role as a spin label. The nitroxide group is stable and can interact with unpaired electrons in other molecules, making it useful in EPR spectroscopy. The compound can bind to specific molecular targets, allowing researchers to study the dynamics and interactions of these targets in various environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Carboxy-2,2,5,5-tetramethyl-1-pyrrolidinyloxyl: Another nitroxide spin label with a carboxyl group instead of a methanesulfonate group.
2,2,5,5-Tetramethyl-3-pyrrolin-1-oxyl-3-carboxylic acid: Similar structure but with a carboxylic acid group, used in similar applications.
Uniqueness
1-Oxyl-2,2,5,5-tetramethyl-3-(methanesulfonyloxymethyl)pyrroline is unique due to its methanesulfonate ester group, which provides different reactivity and solubility properties compared to other nitroxide spin labels. This makes it particularly useful in specific chemical reactions and applications where other spin labels may not be as effective.
Eigenschaften
IUPAC Name |
(2,2,5,5-tetramethyl-1-oxidopyrrol-3-yl)methyl methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18NO4S/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h6H,7H2,1-5H3/q-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXALIPSILSDGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(C(N1[O-])(C)C)COS(=O)(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18NO4S- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
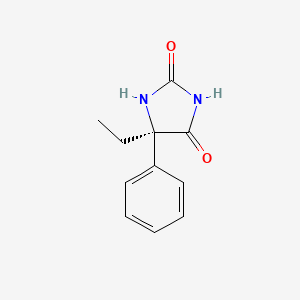
![N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanamide](/img/structure/B1139820.png)
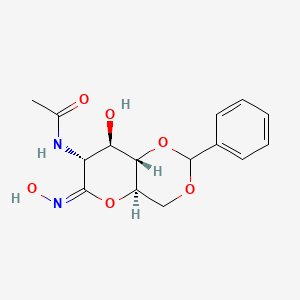
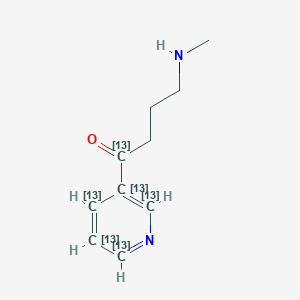
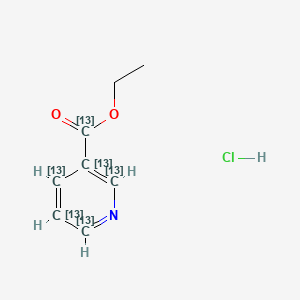
![N-[(2S)-1,3-dihydroxyhept-4-en-2-yl]butanamide](/img/structure/B1139826.png)
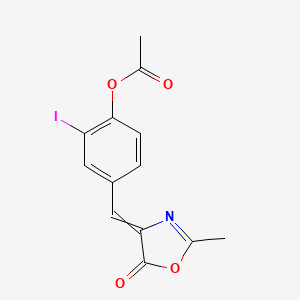
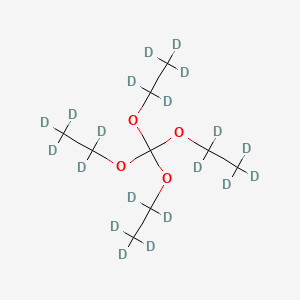

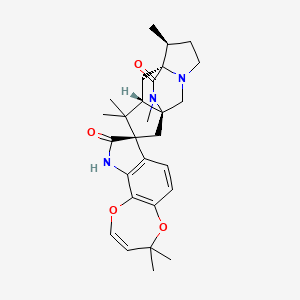
![(4R,5R)-4-[(4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]-2-phenyl-1,3-dioxan-5-ol](/img/structure/B1139835.png)

![(-)-(3S,4E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyl-5-(2-methyl-1,3-thiazol-4-yl)pent-4-en-1-ol](/img/structure/B1139838.png)
![ethyl (5S)-5-[tert-butyl(dimethyl)silyl]oxy-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate](/img/structure/B1139839.png)
